4-Chlorosulfonylcinnamic acid

Vue d'ensemble

Description

Synthesis Analysis

The one-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid demonstrates the compound's utility in organic synthesis. This process involves the reduction of trans-4-chlorosulfonylcinnamic acid with stannous chloride dihydrate followed by alkylation and arylation in an aqueous medium, achieving high yields of the desired products (Zhang, Kuang, & Yang, 2008).

Molecular Structure Analysis

Conformational, structural, and vibrational investigations of trans-4-chlorocinnamic acid have been conducted to understand its stability and reactivity. These studies reveal that the s-cis orientation of the carbonyl group and the C=C bond is the only stable structure, which significantly influences the compound's chemical behavior and interactions (Devi, Arjunan, Marchewka, & Mohan, 2017).

Chemical Reactions and Properties

The reactivity of 4-chlorosulfonylcinnamic acid towards nucleophiles and its role in facilitating various chemical transformations underline its importance in synthetic chemistry. Its ability to act as a precursor for the synthesis of cyclosulfamides and thiadiazolidines demonstrates its versatility in creating a wide array of chemical structures (Regainia, Abdaoui, Aouf, Dewynter, & Montero, 2000).

Physical Properties Analysis

The crystal structure and physical properties of 4-chlorosulfonylcinnamic acid derivatives have been extensively studied, highlighting the influence of substituents on the compound's crystallization behavior and physical characteristics. These studies provide insights into how modifications in the molecular structure affect the material's properties (Sarma & Desiraju, 1987).

Chemical Properties Analysis

The chemical properties of 4-chlorosulfonylcinnamic acid, including its reactivity towards various reagents and its role in the synthesis of complex molecules, underscore its utility in organic chemistry. The compound's ability to serve as a building block for the creation of antimicrobial agents and other functional materials demonstrates its significant potential in applied chemistry (Son, Kim, Ravikumar, & Lee, 2006).

Applications De Recherche Scientifique

It is used in developing methods for removing 2,4-Dichlorophenoxyacetic acid (2,4-D) from contaminated sites. This application is crucial for environmental remediation and pollution control (Abigail et al., 2017).

Derivatives of 4-Chlorosulfonylcinnamic acid show potential as topical anti-glaucoma agents. These derivatives have demonstrated in vivo activity and a prolonged duration of action, offering a promising avenue for glaucoma treatment compared to currently used drugs (Mincione et al., 2001).

It has shown inhibitory effects on tyrosinase, which may be useful in designing novel tyrosinase inhibitors. This is significant for applications in dermatology and cosmetic science (Cui et al., 2017).

In textile engineering, 4-aminobenzenesulfonic acid–chloro–triazine adduct treated cotton fabrics, which includes a derivative of 4-Chlorosulfonylcinnamic acid, showed higher antimicrobial activity against Staphylococcus aureus (Son et al., 2006).

It's used in the one-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids, achieved in high yields, which has implications in organic chemistry and pharmaceutical synthesis (Zhang et al., 2008).

It plays a role in the degradation and mineralization of 4-chlorophenol during electrochemical oxidation, which is significant for environmental chemistry and pollution treatment strategies (Qiao et al., 2021).

Safety And Hazards

The safety and hazards associated with 4-Chlorosulfonylcinnamic acid are not explicitly mentioned in the search results1.

Orientations Futures

The future directions for the use and study of 4-Chlorosulfonylcinnamic acid are not explicitly mentioned in the search results1.

Relevant Papers

The relevant papers retrieved discuss the synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid4789. These papers could provide further insights into the chemical properties and potential applications of 4-Chlorosulfonylcinnamic acid.

Propriétés

IUPAC Name |

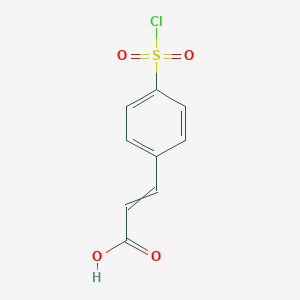

(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorosulfonylcinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)

![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)